molecular formula C21H18N4O B2968481 N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE CAS No. 847387-74-0

N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE

Cat. No.: B2968481
CAS No.: 847387-74-0
M. Wt: 342.402
InChI Key: UBMFJHWIIZJFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is known for its stability and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylsulfonylphenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine
  • 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines

Uniqueness

N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for developing targeted therapies with minimal side effects .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-14-6-3-4-7-17(14)20(26)23-18-12-16(9-8-15(18)2)19-13-25-11-5-10-22-21(25)24-19/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMFJHWIIZJFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.